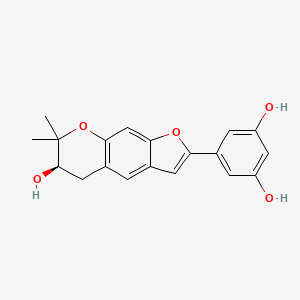

Moracin P

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H18O5 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]benzene-1,3-diol |

InChI |

InChI=1S/C19H18O5/c1-19(2)18(22)7-11-3-10-6-15(23-16(10)9-17(11)24-19)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3/t18-/m1/s1 |

InChI Key |

QFUCSEIKNTUPPA-GOSISDBHSA-N |

SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |

Isomeric SMILES |

CC1([C@@H](CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |

Canonical SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |

Synonyms |

moracin P |

Origin of Product |

United States |

Foundational & Exploratory

Moracin P: A Deep Dive into its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin P, a naturally occurring 2-arylbenzofuran derived from the root bark of Morus alba L., has emerged as a promising neuroprotective agent. This technical guide synthesizes the current understanding of this compound's mechanism of action in neuronal cells, providing a comprehensive overview for researchers and drug development professionals. The document details its impact on key signaling pathways implicated in neuronal survival and response to ischemic stress, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the intricate molecular interactions.

Core Mechanism of Action: A Multi-pronged Approach to Neuroprotection

This compound exerts its neuroprotective effects through a sophisticated interplay of at least three major signaling pathways: inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. These actions collectively combat the cellular damage induced by ischemic conditions, such as oxygen-glucose deprivation (OGD).

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Under hypoxic conditions characteristic of ischemic events, the transcription factor HIF-1α is stabilized and promotes the expression of genes that can paradoxically lead to neuronal apoptosis. This compound has been shown to be a potent inhibitor of HIF-1α.[1][2] By suppressing HIF-1α activity, this compound likely mitigates the expression of pro-apoptotic downstream targets such as PUMA (p53 upregulated modulator of apoptosis) and Noxa, and modulates the expression of B-cell lymphoma 2 (Bcl-2) family proteins, thereby preventing the initiation of the apoptotic cascade.[2][3]

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. A related compound, Moracin N, has been demonstrated to activate the Keap1/Nrf2 signaling pathway in the context of ischemic brain injury.[4] It is highly probable that this compound shares this mechanism. Under normal conditions, Nrf2 is kept inactive through its interaction with Keap1. Oxidative stress, or the action of compounds like this compound, disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), and superoxide dismutase (SOD).[5][6] This bolsters the cell's capacity to neutralize reactive oxygen species (ROS), a major contributor to neuronal damage in ischemia.

Inhibition of the NF-κB Inflammatory Pathway

The NF-κB pathway is a key regulator of inflammation. In the context of neurodegeneration, chronic activation of NF-κB in glial cells and neurons can exacerbate cellular damage through the production of pro-inflammatory cytokines.[7] Moracin O and P have been shown to target and inhibit the NF-κB pathway.[8] This inhibition is likely achieved by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in in vitro studies using the human neuroblastoma SH-SY5Y cell line, a widely used model for neuronal research.

| Parameter | Cell Line | Condition | Value | Reference |

| Cell Viability (EC₅₀) | SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | 10.4 μM | [1] |

| ROS Reduction (IC₅₀) | SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | 1.9 μM | [1] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the stabilization of HIF-1α under hypoxic conditions.

Caption: this compound activates the Nrf2 antioxidant pathway.

Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in neuronal cells.

Experimental Workflow for Assessing Neuroprotection

Caption: General experimental workflow for in vitro neuroprotection studies.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To quantify the protective effect of this compound on neuronal cell viability following OGD.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)/F12

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

This compound

-

Glucose-free DMEM

-

Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[9]

-

This compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 20 μM) and incubate for 1-2 hours.[10]

-

Oxygen-Glucose Deprivation (OGD):

-

Remove the this compound-containing medium.

-

Wash the cells once with glucose-free DMEM.

-

Add 100 μL of glucose-free DMEM to each well.

-

Place the plates in a hypoxia chamber for the desired duration (e.g., 6-24 hours).[11]

-

-

Reperfusion (Optional but recommended):

-

Remove the plates from the hypoxia chamber.

-

Replace the glucose-free DMEM with normal culture medium (containing glucose and serum).

-

Return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

-

-

MTT Assay:

-

Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Remove the MTT solution and add 100 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control group (cells not subjected to OGD).

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

Objective: To determine the effect of this compound on ROS production in neuronal cells subjected to OGD.

Materials:

-

SH-SY5Y cells and culture reagents (as above)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Black 96-well plates with clear bottoms

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 (and optionally 4) of the MTT assay protocol, using a black 96-well plate.

-

DCFH-DA Staining:

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove excess probe.

-

Fluorescence Measurement:

-

Add 100 μL of PBS or HBSS to each well.

-

Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[14] Alternatively, visualize and capture images using a fluorescence microscope.

-

-

Data Analysis: Normalize the fluorescence intensity to the cell number (if measured in parallel) and express the results as a percentage of the OGD-treated control group.

Conclusion

This compound demonstrates significant neuroprotective potential through a multifaceted mechanism of action that involves the concurrent modulation of the HIF-1α, Nrf2, and NF-κB signaling pathways. By inhibiting hypoxia-induced apoptosis, bolstering antioxidant defenses, and suppressing neuroinflammation, this compound presents a compelling profile for further investigation as a therapeutic candidate for ischemic neurological disorders. The provided data and protocols offer a solid foundation for researchers to explore and expand upon the understanding of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB links innate immunity to the hypoxic response through transcriptional regulation of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nf-b-links-innate-immunity-to-the-hypoxic-response-through-transcriptional-regulation-of-hif-1 - Ask this paper | Bohrium [bohrium.com]

- 4. Moracin N alleviates ischaemic brain injury in mice by suppressing neuronal ferroptosis via the activation of the Keap1/Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF‐κB and HIF crosstalk in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Maltol inhibits oxygen glucose deprivation‑induced chromatinolysis in SH‑SY5Y cells by maintaining pyruvate level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Moracin P from Morus alba

Executive Summary: Moracin P, a naturally occurring 2-arylbenzofuran isolated from the root bark of Morus alba (White Mulberry), has emerged as a compound of significant interest in pharmacological research. This document provides a comprehensive overview of the multifaceted biological activities of this compound, focusing on its anti-inflammatory, neuroprotective, antioxidant, and anti-cancer properties. It details the molecular mechanisms, presents quantitative bioactivity data, outlines key experimental protocols, and visualizes the complex signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking an in-depth understanding of this compound's therapeutic potential.

Introduction

Morus alba, commonly known as White Mulberry, has a long history in traditional medicine, with various parts of the plant being utilized for their therapeutic properties[1][2]. The root bark, in particular, is a rich source of bioactive phenolic compounds, including a class of 2-arylbenzofurans known as moracins[3]. This compound is a prominent member of this family, distinguished by its potent and diverse biological effects. Its unique chemical structure forms the basis for its interactions with key cellular targets, making it a promising candidate for further investigation and development.

Key Biological Activities of this compound

This compound exhibits a range of beneficial biological activities, which are primarily attributed to its ability to modulate critical cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway[4]. In studies using human keratinocytes, this compound was shown to protect cells from damage induced by the pro-inflammatory cytokine TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)[4]. This protective effect is achieved by inhibiting the phosphorylation of the p65 subunit of NF-κB, a crucial step in its activation cascade. Furthermore, this compound upregulates the expression of anti-apoptotic proteins such as Bcl-xL and Bcl-2, contributing to cell survival under inflammatory stress[4].

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in models of ischemic injury. In neuroblastoma cells subjected to oxygen-glucose deprivation (OGD), a model that mimics ischemic conditions, this compound enhanced cell viability in a dose-dependent manner. This suggests its potential as a therapeutic agent for conditions characterized by neuronal cell death.

Antioxidant and ROS Scavenging Activity

Oxidative stress, characterized by an overproduction of Reactive Oxygen Species (ROS), is a key contributor to cellular damage in various pathologies. This compound acts as a potent antioxidant by effectively reducing ROS production. In OGD-induced cellular stress models, this compound significantly inhibited the generation of ROS, demonstrating its capacity to mitigate oxidative damage and protect cells. While specific studies on this compound are limited, other moracins have shown potent radical scavenging activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay[5].

Anti-cancer Potential via HIF-1 Inhibition

Hypoxia-Inducible Factor-1 (HIF-1) is a transcription factor that plays a critical role in tumor adaptation to low-oxygen environments, promoting angiogenesis, cell proliferation, and resistance to therapy[6][7]. This compound exhibits potent in vitro inhibitory activity against HIF-1[8]. While the precise mechanism for this compound is still under investigation, studies on the closely related analogue, Moracin O, have shown that its synthetic derivative inhibits the initiation of HIF-1α translation by binding to the RNA-binding protein hnRNPA2B1[9][10]. This novel mechanism disrupts HIF-1α protein synthesis, representing a promising strategy for cancer therapy[6].

Quantitative Bioactivity Data

The biological efficacy of this compound has been quantified in various assays. The following table summarizes the key reported values for its activity.

| Biological Activity | Cell Line / Model | Parameter | Value | Reference |

| Neuroprotection | SH-SY5Y Neuroblastoma / OGD | EC₅₀ | 10.4 μM | [11] |

| Antioxidant | SH-SY5Y Neuroblastoma / OGD | IC₅₀ | 1.9 μM | [12] |

| Anti-inflammatory | 4T1 Breast Cancer Cells | Effective Dose | ≥ 3 nM | [4] |

Table 1: Summary of quantitative data on the biological activities of this compound. EC₅₀ (Half-maximal effective concentration) represents the concentration required to elicit 50% of the maximal response. IC₅₀ (Half-maximal inhibitory concentration) is the concentration needed to inhibit a biological process by 50%.

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects by intervening in several key cellular signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Under inflammatory stimuli like TRAIL, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor protein IκB. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and apoptotic genes. This compound disrupts this pathway by preventing the phosphorylation of p65, thereby inhibiting NF-κB activation and promoting cell survival through the upregulation of anti-apoptotic proteins.

Neuroprotection via ROS Reduction and HIF-1 Inhibition

In the context of neurodegeneration, stressors like oxygen-glucose deprivation (OGD) trigger a cascade of detrimental events, including a surge in ROS production and the activation of HIF-1. Both pathways contribute to cellular damage and ultimately lead to apoptosis or cell death. This compound provides a dual protective mechanism by directly scavenging ROS and inhibiting the activation of HIF-1, thereby preserving cell viability.

References

- 1. Frontiers | Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The radical scavenging activity of moracins: theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of the natural product moracin-O derived MO-460 and its targeting protein hnRNPA2B1 on HIF-1α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Moracin attenuates LPS-induced inflammation in nucleus pulposus cells via Nrf2/HO-1 and NF-κB/TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

Moracin P: A Technical Guide to a Novel Hypoxia-Inducible Factor (HIF-1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The alpha subunit of HIF-1 (HIF-1α) is tightly regulated by oxygen levels; under normoxic conditions, it is rapidly degraded, while under hypoxic conditions, it stabilizes, translocates to the nucleus, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival. Consequently, the inhibition of HIF-1α represents a promising strategy for cancer therapy. Moracin P, a naturally occurring benzofuran, and its synthetic analogues have emerged as potent inhibitors of HIF-1α. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its inhibitory activity.

Mechanism of Action: Targeting HIF-1α Translation

Unlike many HIF-1 inhibitors that target protein stability, this compound and its analogues function by inhibiting the translation of HIF-1α mRNA.[1][2] The direct molecular target of these compounds has been identified as heterogeneous nuclear ribonucleoprotein A2/B1 (hnRNPA2B1).[2][3]

Under hypoxic conditions, hnRNPA2B1 binds to the 3'-untranslated region (3'-UTR) of HIF-1α mRNA, facilitating its translation. This compound and its analogue, MO-460, bind to the C-terminal glycine-rich domain of hnRNPA2B1.[2] This interaction prevents hnRNPA2B1 from binding to the HIF-1α mRNA, thereby inhibiting the initiation of HIF-1α protein synthesis.[2] This leads to a significant reduction in the accumulation of HIF-1α protein in hypoxic cells, without affecting HIF-1α mRNA levels.

dot

Caption: Mechanism of this compound-mediated HIF-1α inhibition.

Data Presentation: Quantitative Analysis of Moracin Analogues

The inhibitory activity of this compound and its analogues against HIF-1α has been evaluated in various cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Moracin O | Hep3B | HIF-1α activity | 0.00676 | [4] |

| Moracin O Analogue (Compound 5 ) | T47D | HRE-luciferase reporter | 0.28 | [5] |

| This compound Analogue (Compound 2 ) | T47D | HRE-luciferase reporter | 0.59 | [5] |

Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature; however, its analogues show potent inhibitory activity. The data highlights the potential of the moracin scaffold for developing potent HIF-1 inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a HIF-1 inhibitor.

HIF-1α Protein Accumulation Assay (Western Blot)

This protocol details the detection of HIF-1α protein levels in cell lysates by Western blot.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-HIF-1α

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, Hep3B) and allow them to adhere. Treat cells with this compound or vehicle control under normoxic (21% O2) and hypoxic (1% O2) conditions for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

dot

Caption: Western Blot workflow for HIF-1α detection.

HIF-1 Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of HIF-1 by using a reporter plasmid containing a luciferase gene under the control of a hypoxia-responsive element (HRE).

Materials:

-

HRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Cell Treatment: After transfection, treat the cells with this compound or vehicle control under normoxic and hypoxic conditions.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

dot

Caption: Luciferase reporter assay workflow.

HIF-1 Target Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol is for quantifying the mRNA levels of HIF-1 target genes, such as vascular endothelial growth factor (VEGF), to assess the downstream effects of this compound.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for VEGF and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control under normoxic and hypoxic conditions.

-

RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and gene-specific primers for VEGF and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of VEGF mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.

Conclusion

This compound and its analogues represent a promising class of HIF-1 inhibitors with a distinct mechanism of action that involves the targeted inhibition of HIF-1α translation. Their ability to suppress the hypoxic response in cancer cells makes them valuable candidates for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of these compounds as potential anticancer therapeutics. The structure-activity relationship studies of moracin derivatives will be crucial in optimizing their potency and pharmacological properties.

References

- 1. HIF-1α inhibitors: synthesis and biological evaluation of novel moracin O and P analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.korea.ac.kr [pure.korea.ac.kr]

- 3. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

Moracin P: A Technical Guide to its Role in the Reduction of Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin P, a 2-arylbenzofuran derived from the root bark of Morus alba (White Mulberry), has emerged as a compound of significant interest due to its potent biological activities.[1] This technical guide provides an in-depth analysis of this compound's role in mitigating oxidative stress by reducing reactive oxygen species (ROS). It consolidates quantitative data, details key experimental protocols for assessing its antioxidant capacity, and visualizes the putative signaling pathways involved. This document serves as a comprehensive resource for researchers exploring the therapeutic potential of this compound in conditions associated with oxidative damage.

Introduction to this compound and Reactive Oxygen Species (ROS)

This compound is a natural benzofuran derivative isolated from Mori Cortex Radicis.[1] It has demonstrated a range of pharmacological effects, including neuroprotective and anti-inflammatory properties.[1][2] A core component of its activity is its ability to counteract oxidative stress.

Reactive oxygen species (ROS) are highly reactive, oxygen-containing molecules, including superoxide radicals (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), generated as byproducts of normal cellular metabolism.[3] While essential for cell signaling at physiological levels, their overproduction leads to oxidative stress, a state implicated in cellular damage to lipids, proteins, and DNA, and the pathogenesis of numerous diseases, including neurodegenerative disorders, inflammation, and cancer.[3][4] Antioxidants like this compound can neutralize these harmful species, restoring cellular redox balance and offering therapeutic potential.

Mechanism of Action in ROS Reduction

This compound's primary role in reducing ROS is attributed to its potent free-radical scavenging capabilities. While detailed quantum mechanical studies are more extensive for related compounds like Moracin C and T, the principles are likely applicable. The antioxidant action of phenolic compounds like this compound is thought to occur via several mechanisms[5][6][7]:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, neutralizing it.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the radical.

-

Radical Adduct Formation (RAF): The antioxidant forms a stable adduct with the free radical.

Studies on related moracins suggest that the specific mechanism can depend on the environment (aqueous vs. lipid) and the specific radical being scavenged.[7][8]

Beyond direct scavenging, this compound's antioxidant effects are linked to the modulation of key cellular signaling pathways. While direct evidence for this compound is still developing, studies on structurally similar moracins implicate the following pathways in the response to oxidative stress:

-

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway: Moracin has been shown to activate the Nrf2/HO-1 pathway, a primary regulator of endogenous antioxidant defenses.[9] Activation of Nrf2 leads to the transcription of antioxidant genes, including those for enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[3]

-

Nuclear Factor-kappa B (NF-κB) Pathway: Oxidative stress and inflammation are intricately linked, often through the NF-κB pathway. Moracin O and P have been found to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory mediators that can both contribute to and be caused by ROS.[9][10]

Quantitative Data on Efficacy

The efficacy of this compound in protecting cells from oxidative stress and reducing ROS has been quantified in several studies. The data highlights its potent activity at micromolar and sub-micromolar concentrations.

| Parameter | Cell Line | Stressor | Method | Result | Reference |

| ROS Production | SH-SY5Y Neuroblastoma | Oxygen-Glucose Deprivation (OGD) | Not Specified | IC₅₀ = 1.9 μM | [1] |

| Cell Viability | SH-SY5Y Neuroblastoma | Oxygen-Glucose Deprivation (OGD) | Not Specified | EC₅₀ = 10.4 μM | [1] |

| Cell Viability | Feline Skin Fibroblasts | Hydrogen Peroxide (H₂O₂) | MTT Assay | Significant increase at 25-100 ng/mL | [11] |

Key Experimental Protocols

This section details the methodologies used to evaluate the antioxidant effects of this compound.

Cell Culture and Induction of Oxidative Stress

-

Objective: To prepare a cellular model of oxidative stress to test the protective effects of this compound.

-

Methodology (Oxygen-Glucose Deprivation Model):

-

Cell Seeding: Human neuroblastoma SH-SY5Y cells are cultured in a standard medium (e.g., DMEM with 10% FBS) and seeded into appropriate culture plates (e.g., 96-well plates for viability assays).[1][12]

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stress induction.

-

OGD Induction: The standard culture medium is replaced with a glucose-free medium (e.g., DMEM without glucose). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a duration sufficient to induce cell death and ROS production (e.g., 4-6 hours).[1][12]

-

Reoxygenation: Following the deprivation period, the glucose-free medium is replaced with the standard glucose-containing medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a recovery period (e.g., 24 hours).

-

Intracellular ROS Measurement

-

Objective: To quantify the levels of intracellular ROS and assess the inhibitory effect of this compound.

-

Methodology (DCFH-DA Assay):

-

Cell Preparation: Cells are cultured and subjected to oxidative stress (e.g., OGD or H₂O₂ treatment) with and without this compound pre-treatment as described above.

-

Probe Loading: Near the end of the treatment period, the culture medium is removed, and cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 μM in serum-free medium) in the dark at 37°C for 30 minutes. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: After incubation, cells are washed with PBS to remove the excess probe. The fluorescence intensity of DCF is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualized by fluorescence microscopy. Flow cytometry can also be used for single-cell analysis.[13]

-

Analysis: The fluorescence intensity is directly proportional to the amount of intracellular ROS. The percentage of ROS inhibition by this compound is calculated relative to the stressed, untreated control group.

-

Cell Viability Assessment

-

Objective: To determine the protective effect of this compound against oxidative stress-induced cell death.

-

Methodology (MTT Assay):

-

Cell Treatment: Cells are seeded in a 96-well plate and treated as described in Protocol 4.1.

-

MTT Addition: After the reoxygenation/recovery period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plate is incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Cell viability is expressed as a percentage of the untreated, non-stressed control group.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the putative signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Putative Nrf2 activation pathway by this compound for ROS reduction.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Caption: General experimental workflow for evaluating this compound's antioxidant effects.

Conclusion

This compound demonstrates significant promise as a potent agent for reducing reactive oxygen species. Its multifaceted mechanism of action, involving direct radical scavenging and modulation of critical antioxidant and anti-inflammatory signaling pathways like Nrf2 and NF-κB, positions it as a strong candidate for further investigation. The quantitative data confirms its efficacy at low micromolar concentrations in cellular models of oxidative stress. The protocols and pathways detailed in this guide provide a framework for researchers to further explore and validate the therapeutic potential of this compound in preventing and treating diseases rooted in oxidative damage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical insights into the antioxidant activity of moracin T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The radical scavenging activity of moracins: theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantum Mechanical Predictions of the Antioxidant Capability of Moracin C Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Moracin attenuates LPS-induced inflammation in nucleus pulposus cells via Nrf2/HO-1 and NF-κB/TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scientificrc.com [scientificrc.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Moracin P: A Technical Guide to its Anti-inflammatory Action via the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of Moracin P, a natural benzofuran derivative, with a specific focus on its mechanism of action involving the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to support further investigation and potential therapeutic development.

Introduction to this compound and Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. This compound, isolated from Morus alba Linn. (white mulberry), has emerged as a potent anti-inflammatory agent.[1] This guide elucidates the molecular mechanisms by which this compound exerts its effects, primarily through the inhibition of the NF-κB pathway.

Quantitative Data on the Anti-inflammatory Effects of this compound

The anti-inflammatory activity of this compound has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its efficacy in different experimental models.

Table 1: Inhibition of NF-κB Activity by Moracin O and P

| Cell Line | Inducer | Compound | Concentration | Inhibition of NF-κB Activity | Reference |

| 4T1 (murine breast cancer) | - | Moracin O | Starting at 3 nM | Significant | [2] |

| 4T1 (murine breast cancer) | - | This compound | Starting at 3 nM | Significant | [2] |

| RAW264.7 (murine macrophages) | TLR ligands (IMQ, polyI:C, LPS) | Moracin O | 0.3 - 1000 nM | Dose-dependent | [3] |

| RAW264.7 (murine macrophages) | TLR ligands (IMQ, polyI:C, LPS) | This compound | 0.3 - 1000 nM | Dose-dependent | [3] |

Table 2: Effect of Moracin on Pro-inflammatory Cytokine Production in LPS-Induced Nucleus Pulposus Cells

| Cytokine | Treatment | Concentration | Result | Reference |

| IL-1β | Moracin | 5, 10, 20 µM | Significant inhibition | [4] |

| IL-6 | Moracin | 5, 10, 20 µM | Significant inhibition | [4] |

| TNF-α | Moracin | 5, 10, 20 µM | Significant inhibition | [4] |

Mechanism of Action: Targeting the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling pathway. This pathway is typically initiated by pro-inflammatory stimuli such as Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) or Lipopolysaccharide (LPS).

In its inactive state, NF-κB (a heterodimer, most commonly of p65 and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB subunits, allowing them to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators like IL-1β, IL-6, and TNF-α.

Research indicates that this compound inhibits this cascade by preventing the phosphorylation of key signaling molecules. Specifically, it has been shown to reverse the LPS-induced increase in phosphorylated NF-κB p65 (p-p65) and phosphorylated IκBα (p-IκBα).[4] By inhibiting the phosphorylation of IκBα, this compound prevents its degradation, thereby keeping NF-κB sequestered in the cytoplasm and blocking the downstream inflammatory response.

Figure 1. NF-κB signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

This section outlines the key experimental methodologies employed to investigate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

4T1 (murine breast cancer cells) expressing an NF-κB-luciferase reporter: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[2]

-

HaCaT (human keratinocytes): Cultured to study cytoprotective effects against TRAIL-induced damage.[2]

-

Primary nucleus pulposus cells: Isolated and cultured to investigate effects on LPS-induced inflammation.[4]

-

RAW264.7 (murine macrophages) expressing an NF-κB-luciferase reporter: Seeded for NF-κB activation assays.[3]

-

-

Treatment:

-

Cells are typically pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before the addition of an inflammatory stimulus like LPS or TRAIL.

-

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Principle: Cells are engineered to express the firefly luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the transcription of luciferase, and the resulting luminescence is measured.

-

Protocol Outline:

-

Seed 4T1-NF-κB or RAW264.7-NF-κB cells in a 96-well plate.

-

Pre-treat the cells with this compound at desired concentrations for 1 hour.

-

Induce NF-κB activation with a stimulus (e.g., 10 ng/mL LPS for RAW264.7 cells) and incubate for 6 hours.[3]

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer. The light intensity is proportional to the NF-κB activity.

-

Figure 2. Experimental workflow for the NF-κB luciferase reporter assay.

Western Blotting for Phosphorylated p65 and IκBα

Western blotting is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated forms of p65 and IκBα, which are indicative of NF-κB pathway activation.

-

Protocol Outline:

-

Culture and treat cells with this compound and an inflammatory stimulus as described above.

-

Lyse the cells and determine the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p-p65, total p65, p-IκBα, and total IκBα.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is a quantitative immunoassay used to measure the concentration of cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants.

-

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by an enzyme-linked avidin. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of cytokine present.

-

Protocol Outline:

-

Collect the cell culture supernatant after treatment with this compound and an inflammatory stimulus.

-

Add the supernatant to the wells of an ELISA plate pre-coated with a capture antibody for the target cytokine.

-

Incubate to allow the cytokine to bind.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate and wash, then add an avidin-HRP conjugate.

-

Incubate and wash, then add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentration based on a standard curve.

-

Conclusion and Future Directions

The evidence strongly supports the anti-inflammatory properties of this compound, which are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, this compound effectively downregulates the expression of key pro-inflammatory cytokines.

The data presented in this guide highlight this compound as a promising candidate for the development of novel anti-inflammatory therapeutics. Future research should focus on:

-

In vivo studies to confirm the anti-inflammatory efficacy and safety of this compound in animal models of inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.

-

Structure-activity relationship studies to potentially synthesize more potent and specific derivatives.

This comprehensive overview provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

Unveiling the Neuroprotective Potential of Moracin P: An In-Vitro Technical Guide

Disclaimer: As of November 2025, publicly available research specifically detailing the in vitro neuroprotective effects of Moracin P is limited. This guide synthesizes the available data on the closely related analogue, Moracin N, to provide a comprehensive overview of the potential mechanisms and experimental frameworks relevant to this compound. The findings presented herein are primarily based on studies of Moracin N and should be interpreted as a strong predictive model for the neuroprotective actions of this compound, pending further specific investigation.

Executive Summary

Moracin compounds, natural benzofurans derived from the root bark of Morus alba L., have garnered significant interest for their diverse pharmacological activities. This technical guide focuses on the neuroprotective effects of the Moracin family, with a specific emphasis on the potential of this compound, informed by in vitro studies on its close analogue, Moracin N. Evidence suggests that Moracins exert potent neuroprotective effects against ischemic and oxidative stress-induced neuronal injury. The primary mechanism of action identified is the activation of the Keap1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This guide provides a detailed overview of the experimental data, protocols, and underlying signaling pathways, offering a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound in neurodegenerative diseases.

Quantitative Data Summary

The neuroprotective effects of Moracin N, used here as a proxy for this compound, have been quantified in primary neurons subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemia.

Table 1: Effect of Moracin N on Neuronal Viability and Ferroptosis Markers in Primary Neurons after Oxygen-Glucose Deprivation (OGD)

| Parameter | OGD Control | Moracin N Treated | Fold Change/Percentage Change |

| Cell Viability | Decreased | Significantly Increased | Data not specified |

| FTH1 Expression | Increased | Downregulated | p < 0.05 |

| ACSL4 Expression | Increased | Downregulated | p < 0.05 |

| Glutathione Synthesis | Decreased | Increased | p < 0.05 |

FTH1: Ferritin Heavy Chain 1; ACSL4: Acyl-CoA Synthetase Long-Chain Family Member 4. Data is qualitative with statistical significance noted where available.

Core Neuroprotective Signaling Pathway: Keap1/Nrf2 Axis

The primary neuroprotective mechanism of Moracin N, and likely this compound, is the activation of the Keap1/Nrf2 signaling pathway. Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, leading to its degradation. In the presence of oxidative stress or electrophilic compounds like Moracins, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

This cascade of events leads to the upregulation of a battery of protective enzymes and proteins, including those involved in glutathione synthesis, which collectively enhance the neuron's capacity to counteract oxidative damage and inhibit ferroptosis, a form of iron-dependent programmed cell death implicated in ischemic brain injury.

Caption: this compound-mediated activation of the Keap1/Nrf2 signaling pathway.

Experimental Protocols

In Vitro Model of Ischemic Brain Injury: Oxygen-Glucose Deprivation (OGD) in Primary Neurons

This protocol outlines the methodology for inducing ischemic-like conditions in primary neuronal cultures to assess the neuroprotective effects of this compound.

Workflow Diagram:

Caption: Experimental workflow for in vitro OGD and neuroprotection assessment.

Detailed Methodology:

-

Primary Neuron Culture:

-

Isolate cortical or hippocampal neurons from embryonic day 18 (E18) Sprague-Dawley rat or C57BL/6 mouse fetuses.

-

Dissociate the tissue using trypsin and trituration.

-

Plate the cells on poly-L-lysine-coated culture plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Maintain the cultures at 37°C in a humidified incubator with 5% CO2.

-

-

This compound Treatment:

-

After 7-10 days in vitro, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM).

-

Incubate the cells with this compound for a predetermined period (e.g., 24 hours) prior to OGD.

-

-

Oxygen-Glucose Deprivation (OGD):

-

Wash the neuronal cultures with glucose-free Earle's Balanced Salt Solution (EBSS).

-

Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) at 37°C for a duration sufficient to induce neuronal death (e.g., 2-4 hours).

-

-

Reoxygenation:

-

Remove the cultures from the hypoxic chamber.

-

Replace the glucose-free EBSS with the original, pre-conditioned Neurobasal medium.

-

Return the cultures to the normoxic incubator (95% air, 5% CO2) for 24 hours.

-

Assessment of Neuroprotective Endpoints

4.2.1 Cell Viability Assay (MTT Assay):

-

Following reoxygenation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (non-OGD treated) group.

4.2.2 Western Blot Analysis for FTH1 and ACSL4:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against FTH1, ACSL4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

4.2.3 Glutathione (GSH) Assay:

-

Homogenize the cells in a suitable buffer.

-

Use a commercially available colorimetric or fluorometric assay kit to measure the levels of total glutathione or the ratio of reduced (GSH) to oxidized (GSSG) glutathione.

-

Follow the manufacturer's instructions for the specific kit used. The assay typically involves the reaction of GSH with a chromogenic or fluorogenic reagent, and the resulting signal is measured using a microplate reader.

-

Normalize the glutathione levels to the total protein concentration of the sample.

Conclusion and Future Directions

The available in vitro evidence for Moracin N strongly suggests that this compound holds significant promise as a neuroprotective agent. Its ability to activate the Keap1/Nrf2 signaling pathway provides a robust mechanism for combating oxidative stress and ferroptosis, key pathological events in ischemic stroke and other neurodegenerative disorders.

Future in vitro research should focus on:

-

Directly investigating this compound: Conducting the described experiments with this compound to confirm its neuroprotective efficacy and elucidate any potential differences in potency or mechanism compared to other Moracin analogues.

-

Dose-response studies: Establishing a clear dose-dependent neuroprotective effect of this compound.

-

Exploring other neurodegenerative models: Testing the efficacy of this compound in other in vitro models of neurodegeneration, such as those for Alzheimer's disease (e.g., Aβ-induced toxicity) and Parkinson's disease (e.g., MPP+ or 6-OHDA-induced toxicity).

-

Investigating anti-inflammatory effects in microglia: Given the known anti-inflammatory properties of some Moracins, evaluating the effect of this compound on inflammatory responses in microglial cell cultures is a critical next step.

This technical guide provides a solid foundation for researchers and drug development professionals to design and execute in vitro studies to further validate the neuroprotective potential of this compound. The detailed protocols and pathway diagrams offer a clear roadmap for future investigations in this promising area of neuropharmacology.

Potential Anti-Cancer Applications of Moracin P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin P, a naturally occurring benzofuran derivative isolated from Morus alba (white mulberry), has emerged as a promising candidate in the field of oncology. This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer properties, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. This document synthesizes available data to support further research and development of this compound as a potential therapeutic agent.

Introduction

The search for novel, effective, and less toxic anti-cancer agents has led to the exploration of natural products. This compound, a member of the Moracin family of compounds, has demonstrated significant biological activities, including anti-inflammatory and neuroprotective effects. Recent studies have highlighted its potential as an anti-cancer agent, primarily through its ability to modulate key signaling pathways involved in tumor progression and survival. This guide will detail the scientific evidence supporting the anti-cancer applications of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inhibiting the NF-κB and HIF-1α signaling pathways, which are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a critical regulator of inflammatory responses and is constitutively active in many types of cancer, promoting cell survival and proliferation. This compound has been shown to be a potent inhibitor of this pathway.[1]

Inhibition of HIF-1α

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables tumor cells to adapt to hypoxic conditions by promoting angiogenesis and metabolic reprogramming. This compound and its related compound, Moracin O, have demonstrated potent inhibitory effects on HIF-1 activity.[2][3] The proposed mechanism involves the inhibition of HIF-1α protein accumulation under hypoxic conditions.

Quantitative Data on Anti-Cancer Activity

While comprehensive data on this compound is still emerging, studies on it and its closely related analogs provide valuable insights into its potency.

| Compound | Assay | Cell Line | IC50 / Effect | Reference |

| Moracin O | HIF-1α Activity | Hep3B | 6.76 nM | [4] |

| Moracin O & P | NF-κB Inhibition | 4T1 | Significant inhibition starting at 3 nM | [1] |

Note: This table will be updated as more quantitative data for this compound becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments that have been or could be used to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., 4T1 breast cancer cells)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the NF-κB and HIF-1α pathways.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-HIF-1α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for injection

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through its inhibitory effects on the NF-κB and HIF-1α signaling pathways. The available data, although still in its early stages, suggests that this compound could be effective in treating various types of cancer.

Future research should focus on:

-

Establishing a comprehensive profile of this compound's cytotoxicity against a wide range of cancer cell lines.

-

Conducting detailed in vivo studies to determine its efficacy, optimal dosing, and safety profile.

-

Further elucidating the precise molecular interactions of this compound with its targets within the NF-κB and HIF-1α pathways.

-

Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

This technical guide provides a foundation for researchers and drug development professionals to advance the study of this compound as a novel anti-cancer therapeutic.

References

- 1. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIF-1α inhibitors: synthesis and biological evaluation of novel moracin O and P analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. Action Sites and Clinical Application of HIF-1α Inhibitors [mdpi.com]

An In-depth Technical Guide to Moracin P: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin P, a naturally occurring benzofuran derivative, has garnered significant attention within the scientific community for its diverse and potent biological activities. Isolated from Morus alba (white mulberry), a plant with a long history in traditional medicine, this compound has demonstrated promising potential as a therapeutic agent.[1] This technical guide provides a comprehensive overview of the core characteristics of this compound, including its detailed chemical structure, physicochemical properties, experimental protocols for its isolation and synthesis, and its mechanisms of action in key signaling pathways.

Chemical Structure and Properties

This compound is a complex heterocyclic compound with the molecular formula C₁₉H₁₈O₅.[2] Its structure features a 2-arylbenzofuran core, a common motif in a class of naturally occurring compounds known for their broad spectrum of biological effects.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]benzene-1,3-diol | [2] |

| Molecular Formula | C₁₉H₁₈O₅ | [2] |

| Molecular Weight | 326.34 g/mol | [3] |

| CAS Number | 102841-46-3 | [3] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | MedChemExpress |

| Predicted Water Solubility | 0.035 g/L | ChemAxon |

| Predicted pKa | 9.37 | ChemAxon |

Note: Predicted values are computationally derived and may differ from experimental results.

Spectroscopic Data

Table 2: Spectroscopic Data for Moracin M (for reference)

| Technique | Data | Source |

| Melting Point | 275 °C | [4] |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 241.0504 | [4] |

| ¹³C NMR | Spectral data available | [5] |

| ¹H NMR | Spectral data available | [6] |

Researchers are encouraged to consult specialized chemical databases and literature for the complete, experimentally determined spectroscopic data of this compound.

Experimental Protocols

Isolation of this compound from Morus alba

This compound is naturally found in the root bark of Morus alba. A general procedure for its isolation involves solvent extraction followed by chromatographic purification.

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

-

Extraction: The dried and powdered root bark of Morus alba is extracted with 70% aqueous methanol.[7][8]

-

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.[7][8]

-

Defatting: The crude extract is suspended in 70% aqueous methanol and partitioned with n-hexane to remove nonpolar constituents.[7][8]

-

Solvent Partitioning: The defatted extract is then suspended in water and successively partitioned with diethyl ether, ethyl acetate, and n-butanol. The ethyl acetate fraction typically exhibits the highest biological activity.[7][8]

-

Chromatographic Purification: The ethyl acetate fraction is subjected to a series of column chromatography steps, including silica gel, ODS-A, and Sephadex LH-20, to isolate pure this compound.[7][8]

Total Synthesis of this compound

The total synthesis of this compound has been achieved, with the key step being a Sonogashira cross-coupling reaction.[1][5] This reaction forms the crucial carbon-carbon bond that links the two aromatic ring systems of the molecule.

Key Synthetic Step: Sonogashira Coupling

Caption: Sonogashira coupling in the synthesis of this compound.

Detailed Protocol:

A detailed, step-by-step protocol for the total synthesis of this compound is complex and typically involves multiple protection and deprotection steps. Researchers are directed to the primary literature for the full synthetic route. The core Sonogashira coupling step generally involves the following:

-

Reaction Setup: An appropriate aryl halide and a terminal alkyne, representing the two halves of the this compound structure, are dissolved in a suitable solvent such as DMF.[9]

-

Catalyst Addition: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) iodide (CuI) co-catalyst are added to the reaction mixture, along with a base (e.g., triethylamine).[9]

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere and may require heating to proceed to completion.[9]

-

Workup and Purification: Upon completion, the reaction is worked up to remove the catalyst and other reagents, and the desired product is purified using chromatographic techniques.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its roles as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and a modulator of the Nuclear Factor-kappa B (NF-κB) pathway being of particular interest.

Inhibition of HIF-1α Signaling Pathway

Hypoxia is a common feature of the tumor microenvironment, and cancer cells adapt to low oxygen conditions through the activation of HIF-1α.[10][11] HIF-1α promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby contributing to tumor progression.[10][11] this compound has been identified as a potent inhibitor of HIF-1α.[11] The mechanism of action for the closely related Moracin O has been elucidated and is believed to be similar for this compound. It involves the direct binding to heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1), which in turn inhibits the translation of HIF-1α mRNA.[4][10][12]

This compound's Inhibition of the HIF-1α Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Mechanism of the natural product moracin-O derived MO-460 and its targeting protein hnRNPA2B1 on HIF-1α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The first total synthesis of moracin O and this compound, and establishment of the absolute configuration of moracin O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of the natural product moracin-O derived MO-460 and its targeting protein hnRNPA2B1 on HIF-1α inhibition | CiNii Research [cir.nii.ac.jp]

Moracin P and its Potential Impact on HIV Replication: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct effects of Moracin P on HIV replication are not extensively documented in peer-reviewed scientific literature. One commercial supplier notes its potential inhibitory effects, but this claim is not substantiated by dedicated research in the available literature. This guide, therefore, provides an in-depth analysis of the anti-HIV activity of other compounds isolated from Morus alba (White Mulberry), the natural source of this compound. The mechanisms and experimental data presented for these related compounds may offer insights into the potential, yet unproven, anti-HIV activity of this compound and other benzofuran derivatives.

Introduction to this compound and Morus alba Derivatives

This compound is a 2-arylbenzofuran, a class of natural products isolated from the root bark of Morus alba[1][2]. While research on this compound has primarily focused on its anti-inflammatory, neuroprotective, and hypoxia-inducible factor-1 (HIF-1) inhibitory activities, its source plant is a rich reservoir of bioactive molecules with demonstrated antiviral properties[1][2][3]. Several compounds from Morus alba, including flavonoids, benzofurans, and other phenolics, have been investigated for their ability to inhibit HIV-1 replication. Notably, Mulberroside C and Neochlorogenic acid have emerged as promising anti-HIV agents from this plant[4][5][6][7][8].

This document summarizes the existing research on the anti-HIV effects of compounds derived from Morus alba, providing a framework for understanding potential antiviral mechanisms that could be explored for this compound.

Quantitative Data on Anti-HIV Activity of Morus alba Compounds

The following tables summarize the quantitative data on the cytotoxicity and anti-HIV-1 activity of various compounds and extracts from Morus alba.

Table 1: Cytotoxicity of Morus alba Extracts and Compounds

| Compound/Extract | Cell Line | Cytotoxicity Assay | CC₅₀ (µg/mL) | Reference |

| Morus alba Stem Bark Extract | TZM-bl | MTT | > 100 | [7] |

| Mulberroside C | TZM-bl | MTT | > 100 | [7] |

| Endophytic Fungal Extract (MaF04C) | TZM-bl | MTT | > 100 | [7] |

| Neochlorogenic acid | 786-O | Not Specified | Not Specified | [6][8] |

Table 2: Anti-HIV-1 Activity of Morus alba Extracts and Compounds

| Compound/Extract | Virus Strain | Cell Line | Assay Type | IC₅₀ | Viral Inhibition Rate (%) at specific concentration | Reference |

| Morus alba Stem Bark Extract | HIV-1 | TZM-bl | Cell-based | 5.12 ng/mL | > 50% at concentrations above 0.001 µg/mL | [7] |

| Mulberroside C | HIV-1 | TZM-bl | Cell-based | 0.002 µg/mL | Not Specified | [7] |

| Endophytic Fungal Extract (MaF04C) | HIV-1 | TZM-bl | Cell-based | 0.004 µg/mL | > 50% at concentrations above 0.001 µg/mL | [7] |

| Morus alba (Cortex Mori) Extract | HIV-1 | 786-O | Cell-based | Not Specified | 74.95% at 1 mg/mL | [6][8] |

| Neochlorogenic acid | HIV-1 | Not Specified | PCR (RT products) | Not Specified | Significant inhibition of reverse transcriptase products | [6][8] |

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the anti-HIV activity of Morus alba compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the tested compounds are crucial to determine if the antiviral activity is not due to cell death. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain integrated HIV-1 LTR-luciferase and HIV-1 LTR-β-galactosidase reporter genes, are commonly used. Cells are seeded in 96-well plates and incubated.

-

Compound Treatment: Various concentrations of the test compounds (e.g., Morus alba extracts, Mulberroside C) are added to the cells and incubated for a specified period (e.g., 48 hours).

-

MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-HIV-1 Assay (Cell-based)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

-

Virus and Cells: A laboratory-adapted strain of HIV-1 is used to infect TZM-bl cells.

-

Infection and Treatment: Cells are seeded and then infected with HIV-1 in the presence of varying concentrations of the test compounds.

-

Incubation: The infected and treated cells are incubated for a period to allow for viral replication (e.g., 48 hours).

-